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These application notes provide a detailed protocol for performing a pseudovirus entry assay to
screen for and characterize inhibitors of Ebola virus (EBOV) entry, with a specific focus on the
inhibitor EBOV-IN-1. This assay utilizes a replication-defective viral core pseudotyped with the
Ebola virus glycoprotein (GP), offering a safe and quantitative method for studying viral entry in
a Biosafety Level 2 (BSL-2) laboratory setting.

Introduction

Ebola virus disease is a severe and often fatal illness in humans. The entry of the Ebola virus
into host cells is the critical first step of infection and is mediated by the viral glycoprotein (GP).
[1][2] This process represents a key target for antiviral drug development. Pseudovirus systems
are powerful tools for studying viral entry as they mimic the entry process of the live virus
without the need for high-containment BSL-4 facilities.[3][4] These systems typically use a
retroviral (like Murine Leukemia Virus - MLV) or lentiviral (like HIV-1) core and incorporate a
reporter gene, such as luciferase.[5][6][7] The viral core is decorated with the EBOV GP,
directing the tropism of the pseudovirus to cells susceptible to Ebola virus infection.[6] Entry of
the pseudovirus into the host cell leads to the expression of the reporter gene, which can be
guantified to measure the efficiency of viral entry.[8][9]

EBOV-IN-1 is a representative small molecule inhibitor that targets the EBOV entry process.
This assay can be used to determine the potency (e.g., IC50) of such inhibitors by measuring
the reduction in reporter gene expression in a dose-dependent manner.
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Principle of the Assay

The EBOV-IN-1 pseudovirus entry assay is based on the following principles:

o Pseudovirus Production: Replication-incompetent pseudoviruses are produced by co-
transfecting a producer cell line (e.g., HEK293T) with three plasmids:

o A plasmid encoding the viral core proteins (e.g., MLV Gag-Pol).[5][6]

o A plasmid containing a reporter gene (e.g., firefly luciferase) flanked by viral packaging
signals.[3][5]

o A plasmid expressing the Ebola virus glycoprotein (EBOV GP).[5][6]

» Transduction of Target Cells: The harvested pseudoviruses are used to infect a target cell
line susceptible to EBOV entry (e.g., Vero E6, Huh7).

« Inhibition of Entry: In the presence of an entry inhibitor like EBOV-IN-1, the entry of the
pseudovirus into the target cells is blocked.

e Quantification: The efficiency of viral entry is proportional to the expression of the luciferase
reporter gene. This is quantified by lysing the cells and measuring the luminescence upon
the addition of a luciferase substrate. A decrease in the luminescent signal in the presence of
the inhibitor indicates its antiviral activity.[10]

EBOV Entry Signaling Pathway

The entry of the Ebola virus is a multi-step process. The viral glycoprotein GP first attaches to
the host cell surface.[1][2] The virus is then internalized into the cell through processes like
macropinocytosis.[11][12] Inside the endosome, host proteases, such as cathepsins B and L,
cleave the GP, which is a crucial step for subsequent membrane fusion.[1] The cleaved GP
then interacts with the intracellular receptor, Niemann-Pick C1 (NPC1), triggering the fusion of
the viral and endosomal membranes and the release of the viral genome into the cytoplasm.
[13]
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Caption: Ebola Virus Entry Pathway Diagram.
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Experimental Protocols

Materials and Reagents @@

Reagent Supplier (Example) Catalog # (Example)
HEK293T cells ATCC CRL-3216
Vero EG6 cells ATCC CRL-1586
DMEM, high glucose Gibco 11965092
Fetal Bovine Serum (FBS) Gibco 26140079
Penicillin-Streptomycin Gibco 15140122
Opti-MEM | Reduced Serum )
_ Gibco 31985062
Medium
Transfection Reagent (e.g., ]
) ] Invitrogen L3000015
Lipofectamine 3000)
CMV-MLV-gag-pol (MLV
P ) 929 p ( Addgene 15476
packaging plasmid)
pCMV-Luc (Luciferase reporter
_ Addgene 17477
plasmid)
pcDNA3.1-EBOV-GP (EBOV _ _
) ) GenScript (Custom synthesis)
GP expression plasmid)
EBOV-IN-1 Sigma-Aldrich SML1637
Luciferase Assay System Promega E1500
96-well white, clear-bottom _
Corning 3610
plates
6-well tissue culture plates Corning 3516

Protocol 1: Production of EBOV-GP Pseudotyped Virus

This protocol describes the generation of replication-incompetent MLV particles pseudotyped
with EBOV GP.
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Day 1: Seed Producer Cells

e Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a 5% CO2 incubator.

e Seed 2 x 10° HEK293T cells per well in a 6-well plate. Ensure cells are approximately 70-
80% confluent on the day of transfection.

Day 2: Co-transfection of Plasmids

« |In a sterile microcentrifuge tube, prepare the plasmid DNA mixture by combining the
following amounts for each well of a 6-well plate:

o 1.0 pg of pPCMV-MLV-gag-pol
o 1.0 pg of pPCMV-Luc
o 0.5 pg of pcDNA3.1-EBOV-GP

» Follow the transfection reagent manufacturer's protocol. For example, using Lipofectamine
3000, dilute the DNA mixture and the transfection reagent in Opti-MEM, incubate for 10-15
minutes at room temperature, and then add the complex to the HEK293T cells.

e |ncubate the cells at 37°C in a 5% CO2 incubator.
Day 3: Medium Change

o Approximately 12-18 hours post-transfection, carefully remove the medium containing the
transfection complex and replace it with 2 mL of fresh, pre-warmed complete culture
medium.

Day 4: Harvest Pseudovirus
o At 48 hours post-transfection, harvest the supernatant containing the pseudovirus particles.
o Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cell debris.

« Filter the clarified supernatant through a 0.45 um filter.
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e The pseudovirus can be used immediately or aliquoted and stored at -80°C for future use.

Plasmid DNA for Transfection (per well of
Amount (ug)
6-well plate)

MLV packaging plasmid (pCMV-MLV-gag-pol) 1.0

Luciferase reporter plasmid (pCMV-Luc) 1.0
EBOV GP expression plasmid (pcDNA3.1- 0.5
EBOV-GP) '

Total DNA 2.5

Protocol 2: EBOV-IN-1 Pseudovirus Entry Assay

This protocol details the infection of target cells with the EBOV-GP pseudovirus in the presence
of the inhibitor EBOV-IN-1.

Day 1: Seed Target Cells

e Seed Vero E6 cells in a 96-well white, clear-bottom plate at a density of 2 x 10 cells per well
in 100 pL of complete medium.

 Incubate overnight at 37°C in a 5% COz2 incubator.
Day 2: Treatment and Infection

o Prepare serial dilutions of EBOV-IN-1 in complete culture medium. A typical starting
concentration might be 100 uM, with 2-fold or 3-fold serial dilutions.

e Remove the culture medium from the Vero E6 cells.

e Add 50 pL of the diluted EBOV-IN-1 to the appropriate wells. Include wells with medium
containing the vehicle (e.g., DMSO) as a negative control.

e Add 50 pL of the EBOV-GP pseudovirus supernatant to each well.

¢ Include control wells:
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o Cells only: Cells with 100 pL of medium (background control).

o Virus only: Cells with 50 pL of medium and 50 pL of pseudovirus (positive control).
Day 4: Luciferase Assay
e At 48 hours post-infection, remove the medium from the wells.

e Lyse the cells and measure the luciferase activity according to the manufacturer's
instructions for the luciferase assay system. This typically involves adding a lysis buffer
followed by the luciferase substrate and measuring the luminescence on a plate reader.

Experimental Workflow

The overall experimental workflow for the pseudovirus entry assay is depicted below.
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EBOV Pseudovirus Entry Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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